N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide
Description
N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide is an acetamide derivative featuring an isopropyl group on the nitrogen atom and a substituted phenoxy moiety (2-methoxy-4-methylphenoxy) at the α-position. The methoxy and methyl substituents on the aromatic ring likely influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)14-13(15)8-17-11-6-5-10(3)7-12(11)16-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChI Key |
QMUGHETUESZNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the reaction of 2-(2-methoxy-4-methylphenoxy)acetic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxy-4-methylphenoxy)acetamide.
Reduction: Formation of N-isopropyl-2-(2-methoxy-4-methylphenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitutions
The table below compares key structural elements, synthesis methods, and applications of N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide with related compounds:
Biological Activity
N-Isopropyl-2-(2-methoxy-4-methylphenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and various therapeutic potentials, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound belongs to a class of phenoxy acetamides that have been synthesized through various methods, often involving the reaction of substituted phenols with acetamides. The presence of the methoxy and methyl groups on the phenyl ring enhances its biological activity by influencing the electronic properties and steric effects of the molecule.
1. Anticancer Activity
Research has shown that derivatives of phenoxy acetamides exhibit significant anticancer properties. This compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| SK-N-SH | 10.0 | Inhibition of cell proliferation |
In vitro studies indicated that the compound's mechanism involves the modulation of apoptotic pathways and inhibition of key signaling proteins associated with tumor growth .
2. Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In experimental models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6.
| Model | Dosage (mg/kg) | Effect |
|---|---|---|
| Carrageenan-induced paw edema | 10 | Decreased edema by 45% |
| LPS-induced inflammation | 20 | Reduced TNF-alpha levels by 60% |
These results suggest that this compound may serve as a potential therapeutic agent in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes .
Case Study: Anticancer Efficacy in Mice
A study conducted on mice bearing MCF-7 tumors demonstrated that administration of this compound led to significant tumor regression compared to control groups. The treated group showed a reduction in tumor size by approximately 50% over four weeks, correlating with increased apoptosis markers in tumor tissues .
Case Study: Anti-inflammatory Effects in Rats
In a rat model of arthritis, treatment with the compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
